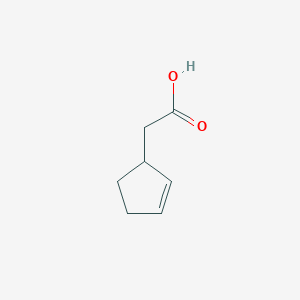

2-Cyclopentene-1-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopent-2-en-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h1,3,6H,2,4-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRZTJAACCRFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864427 | |

| Record name | (Cyclopent-2-en-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13668-61-6 | |

| Record name | 2-Cyclopentene-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13668-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopent-2-enylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013668616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13668-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopent-2-enylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of 2 Cyclopentene 1 Acetic Acid and Its Derivatives

Establishment of Preparative Synthetic Routes

Preparative routes to 2-cyclopentene-1-acetic acid and its derivatives often focus on efficiency and scalability, employing fundamental organic reactions to construct the target molecules.

Acid-catalyzed esterification, commonly known as Fischer esterification, is a direct and fundamental method for the synthesis of esters of this compound. masterorganicchemistry.com This equilibrium-controlled reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the corresponding ester and water. masterorganicchemistry.com To drive the equilibrium towards the product side, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com Studies have shown that using a 10-fold excess of alcohol can lead to ester yields as high as 97%. masterorganicchemistry.com

Transesterification is another valuable strategy for modifying esters of this compound. This process involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. This method is particularly useful for synthesizing a variety of ester derivatives from a common precursor.

| Reaction Type | Reactants | Catalyst | Key Conditions | Product |

| Fischer Esterification | This compound, Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄, TsOH) | Excess alcohol, removal of water | This compound ester |

| Transesterification | This compound ester, New Alcohol | Acid or Base | Equilibrium control | New this compound ester |

Condensation reactions, such as the Aldol condensation, provide a powerful tool for the formation of the cyclopentenone ring, a close structural relative and potential precursor to this compound derivatives. isca.me For instance, the intramolecular Aldol condensation of a 1,4-dicarbonyl compound can lead to the formation of a five-membered ring. While not a direct synthesis of the target acid, these cyclopentenone derivatives can be further functionalized. isca.me

A more direct and widely utilized approach to the this compound skeleton involves the alkylation of cyclopentadiene (B3395910). orgsyn.org Cyclopentadiene is first deprotonated with a strong base, such as sodium, to form the aromatic cyclopentadienyl (B1206354) anion. This nucleophilic anion can then undergo an alkylation reaction with an appropriate electrophile, such as methyl bromoacetate, to introduce the acetic acid ester moiety. orgsyn.org This reaction must be carefully controlled at low temperatures (e.g., -78°C) to prevent side reactions like dimerization and double-bond migration. orgsyn.org The resulting methyl 2,4-cyclopentadiene-1-acetate can then be used in subsequent transformations. orgsyn.org

| Approach | Starting Materials | Reagents | Key Intermediate/Product |

| Alkylation | Cyclopentadiene, Methyl bromoacetate | Sodium (to form cyclopentadienylsodium) | Methyl 2,4-cyclopentadiene-1-acetate |

| Condensation | Benzil (B1666583), Ketone with α-hydrogen | Sodium hydroxide | 2-Cyclopenten-1-one (B42074) derivative |

Organometallic coupling reactions have emerged as a versatile and powerful method for the synthesis of complex organic molecules, including derivatives of this compound. These reactions involve the formation of carbon-carbon bonds through the use of a metal catalyst, typically palladium. wikipedia.orgyonedalabs.com

A notable example is the palladium-catalyzed asymmetric allylic alkylation of dimethyl malonate with 3-chlorocyclopentene (B1346679). researchgate.net This reaction, utilizing a chiral phosphanyloxazoline ligand, allows for the enantioselective synthesis of a precursor that can be converted into enantiomerically pure (−)-(R)-(cyclopent-2-enyl)acetic acid. researchgate.net

Grignard reagents, another important class of organometallic compounds, are also instrumental in the synthesis of cyclopentane (B165970) derivatives. baranlab.org While direct application to this compound synthesis from common starting materials is less straightforward, their utility in forming carbon-carbon bonds makes them relevant in multi-step synthetic sequences. For example, a Grignard reagent could be used to introduce the acetic acid moiety or a precursor group onto a pre-formed cyclopentene (B43876) ring. study.commasterorganicchemistry.com The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is another powerful tool for C-C bond formation, though its direct application in the primary synthesis of the this compound skeleton is less commonly reported than its use in derivatization. wikipedia.orgyonedalabs.comlibretexts.org

| Reaction | Catalyst/Reagent | Substrates | Product |

| Palladium-Catalyzed Allylic Alkylation | Palladium complex with chiral ligand | 3-chlorocyclopentene, Dimethyl malonate | Precursor to enantiomerically pure (Cyclopent-2-enyl)acetic acid |

| Grignard Reaction | Grignard Reagent (R-MgX) | Cyclopentenone or other electrophilic precursor | Functionalized cyclopentene derivative |

| Suzuki-Miyaura Coupling | Palladium Catalyst | Organoboron compound, Organohalide | Coupled product (e.g., substituted cyclopentene) |

Advanced Stereoselective and Asymmetric Synthesis

The synthesis of enantiomerically pure this compound and its derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. Advanced synthetic methods focus on controlling the formation of stereocenters.

Asymmetric hydroboration is a powerful method for the enantioselective synthesis of alcohols, which can serve as key intermediates in the synthesis of chiral this compound derivatives. researchgate.net This reaction involves the addition of a boron-hydrogen bond across a double bond, followed by oxidation to yield an alcohol. The use of a chiral hydroborating agent, such as diisopinocampheylborane (B13816774) (Ipc₂BH), derived from α-pinene, allows for the introduction of a new stereocenter with high enantioselectivity. makingmolecules.com

A prominent example is the asymmetric hydroboration of methyl 2,4-cyclopentadiene-1-acetate. orgsyn.org This reaction, using (+)-di-3-pinanylborane, leads to the formation of methyl (1R,5R)-5-hydroxy-2-cyclopentene-1-acetate with high optical purity. orgsyn.orgresearchgate.netlookchem.com This chiral alcohol is a valuable intermediate for the synthesis of various natural products.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org These auxiliaries can be derived from readily available chiral molecules such as menthol (B31143) or camphor (B46023) derivatives. acs.orgresearchgate.net In the context of this compound synthesis, a chiral auxiliary could be attached to the acetic acid side chain or to the cyclopentene ring to control the stereochemistry of subsequent transformations, such as alkylations or cycloadditions. nih.govresearchgate.net After the desired stereocenter is set, the auxiliary can be removed and potentially recycled.

| Method | Reagent/Auxiliary | Substrate | Product | Enantiomeric Excess (e.e.) |

| Asymmetric Hydroboration | (+)-di-3-pinanylborane | Methyl 2,4-cyclopentadiene-1-acetate | Methyl (1R,5R)-5-hydroxy-2-cyclopentene-1-acetate | High |

| Chiral Auxiliary Directed Reaction | e.g., Evans' oxazolidinones | Prochiral cyclopentene precursor | Diastereomerically enriched product | Varies with auxiliary and reaction |

In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, utilizing small organic molecules as catalysts. ehu.es Chiral amines, for example, can react with carbonyl compounds to form enamines, which can then undergo enantioselective reactions. This approach could be envisioned for the asymmetric functionalization of a cyclopentenone precursor to introduce the acetic acid side chain with stereocontrol.

Metal-catalyzed asymmetric synthesis provides another highly effective route to chiral cyclopentene derivatives. As mentioned previously, palladium-catalyzed asymmetric allylic alkylation is a key method for producing enantiomerically pure (cyclopent-2-enyl)acetic acid. researchgate.net This reaction highlights the power of combining a transition metal catalyst with a chiral ligand to achieve high levels of stereocontrol. Other metal-catalyzed processes, such as rhodium-catalyzed C-H insertion reactions, have also been employed to synthesize chiral cyclopentenone derivatives which could be precursors to the target acid. researchgate.net The development of novel chiral ligands and catalytic systems continues to expand the toolbox for the asymmetric synthesis of complex molecules like this compound and its derivatives.

| Approach | Catalyst Type | Example Reaction | Key Feature |

| Chiral Organocatalysis | Chiral amine, thiourea, etc. | Asymmetric Michael addition to a cyclopentenone | Metal-free, high enantioselectivity |

| Metal-Catalyzed Asymmetric Synthesis | Chiral Palladium complex | Asymmetric allylic alkylation | High turnover numbers, excellent enantiocontrol |

| Metal-Catalyzed Asymmetric Synthesis | Chiral Rhodium complex | Intramolecular C-H insertion | Formation of complex ring systems |

Diastereoselective Approaches to this compound Derivatives

The controlled synthesis of specific stereoisomers is a critical challenge in organic chemistry. Diastereoselective approaches to this compound derivatives aim to produce molecules with a defined three-dimensional arrangement of atoms, which is often crucial for their biological activity.

One notable strategy involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of a reaction. For instance, the kinetic resolution of racemic 4-hydroxycyclopentenone derivatives can be achieved with high enantioselectivity using lipase-catalyzed acylation. acs.org This enzymatic process selectively acylates one enantiomer, allowing for the separation of the two. The resulting enantiomerically pure hydroxycyclopentenone can then serve as a versatile precursor for the synthesis of various cyclopentene derivatives. acs.org

Furthermore, substrate-controlled diastereoselective reactions are employed, such as organocuprate conjugate additions to chiral cyclopentenone precursors. acs.org This method allows for the introduction of substituents with a high degree of stereocontrol, leading to the formation of highly functionalized cyclopentane rings that can be further elaborated into the desired this compound derivatives. acs.org

Table 1: Examples of Diastereoselective Reactions in Cyclopentene Synthesis

| Reaction Type | Catalyst/Reagent | Key Feature | Product Type |

|---|---|---|---|

| Kinetic Resolution | Lipase | Enzymatic acylation of one enantiomer | Enantiomerically pure 4-hydroxycyclopentenones |

| Conjugate Addition | Organocuprate | Substrate-controlled addition to a chiral precursor | Diastereomerically enriched functionalized cyclopentanones |

Novel Ring-Forming Reactions and Rearrangements to Construct the this compound Core

The construction of the five-membered carbocyclic core of this compound is a key synthetic challenge. Modern organic synthesis has produced several innovative methods to achieve this, including intramolecular C-H insertion reactions, pericyclic rearrangements, and cycloaddition strategies.

Intramolecular C-H insertion reactions provide a direct and atom-economical route to form cyclic ketones. researchgate.net This method typically involves the generation of a reactive carbene intermediate from a diazo compound, which then inserts into a C-H bond within the same molecule to form a new carbon-carbon bond and close a ring. acs.orgresearchgate.net

For the synthesis of cyclopentenone derivatives related to this compound, α-diazo ketones can be used as precursors. acs.org The decomposition of these compounds, often catalyzed by transition metals like rhodium(II) or copper, generates a metal carbenoid. This intermediate can undergo a 1,5-C-H insertion to yield a cyclopentanone (B42830). nih.gov The resulting cyclopentanone can then be converted to the corresponding cyclopentenone through established methods, providing a key intermediate for the synthesis of the target molecule. The use of cyclopropenes as carbene precursors in these reactions has also been explored, offering an alternative to potentially hazardous diazo compounds. nih.gov

The vinylcyclopropane-cyclopentene rearrangement is a powerful thermal or metal-catalyzed ring expansion reaction that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene. wikipedia.orgorganicreactions.org This transformation has been widely utilized in the synthesis of natural products containing the cyclopentene moiety. nih.gov The mechanism can proceed through either a diradical intermediate or a concerted pericyclic pathway, depending on the substrate and reaction conditions. wikipedia.org

In the context of this compound synthesis, a suitably substituted vinylcyclopropane (B126155) can be designed to rearrange and form the desired cyclopentene core with the acetic acid side chain or a precursor already in place. The reaction can be promoted by heat or by transition metal catalysts, which can often enable the reaction to proceed under milder conditions. organicreactions.org Recent developments have focused on enantioselective versions of this rearrangement, using chiral catalysts to produce cyclopentenes with high enantiomeric excess. unizar.es

Table 2: Comparison of Ring-Forming Methodologies

| Methodology | Precursor | Key Intermediate | Main Advantage |

|---|---|---|---|

| Intramolecular C-H Insertion | α-Diazo ketone or Cyclopropene | Metal Carbenoid | Atom economy, direct C-C bond formation |

| Vinylcyclopropane Rearrangement | Substituted Vinylcyclopropane | Diradical or Concerted Transition State | Forms cyclopentene ring directly, stereochemical control possible |

[3+2] Cycloaddition reactions are a highly efficient class of reactions for constructing five-membered rings. acs.org These reactions involve the combination of a three-atom component and a two-atom component to form the cyclopentene ring in a single step.

One prominent example is the phosphine-catalyzed [3+2] cycloaddition of allenes with electron-deficient olefins like enones. organic-chemistry.orgnih.gov This method can generate highly functionalized cyclopentenes with good control over stereochemistry, especially when chiral phosphine (B1218219) catalysts are used. acs.org Another approach involves the metal-catalyzed reaction of vinyldiazocarbonyl compounds with vinyl ethers, which leads to cyclopentenes with three contiguous stereocenters in a highly diastereoselective manner. acs.org These strategies offer a versatile and powerful means to access the core structure of this compound with various functional groups already installed.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. In the synthesis of this compound, these principles can be applied by choosing safer solvents, reducing waste, and using catalytic methods.

The use of hazardous solvents is a major concern in chemical synthesis. Green chemistry encourages the use of more environmentally friendly solvents, such as water, ethanol, or even solvent-free conditions. mdpi.comrasayanjournal.co.in For example, reactions can be conducted in glacial acetic acid, which is biodegradable and has low toxicity, as an alternative to halogenated solvents. patsnap.com

Catalysis is a cornerstone of green chemistry. The use of catalysts, including metal catalysts, biocatalysts (enzymes), and organocatalysts, can enable reactions to proceed with higher efficiency and selectivity, often under milder conditions. nih.gov This reduces energy consumption and the formation of byproducts. For instance, the catalytic methods described in the previous sections, such as C-H insertion and [3+2] cycloadditions, are inherently greener than stoichiometric reactions.

Furthermore, designing synthetic routes that are atom-economical, meaning that a high proportion of the atoms from the starting materials end up in the final product, is a key green chemistry principle. Rearrangement and cycloaddition reactions are often highly atom-economical. One-pot reactions, where multiple transformations are carried out in a single reaction vessel, also contribute to a greener process by reducing the need for purification of intermediates and minimizing solvent waste. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopentene 1 Acetic Acid

Reactivity of the Cyclopentene (B43876) Moiety

The carbon-carbon double bond in the cyclopentene ring is the primary site of reactivity for this moiety, undergoing various addition and functionalization reactions.

The double bond of 2-Cyclopentene-1-acetic acid and its esters can be subjected to a variety of transformations to introduce new functional groups.

Hydrogenation: The olefinic bond can be readily reduced to the corresponding saturated cyclopentane (B165970) derivative. Catalytic hydrogenation of cyclopentene, for instance, proceeds efficiently in the presence of catalysts like molybdenum disulfide (MoS₂) to yield cyclopentane. isca.me Theoretical studies using the Hartree-Fock method suggest that in the absence of a catalyst, the hydrogenation of cyclopentene can lead to the fragmentation of the carbon skeleton, producing propane (B168953) and acetylene. isca.me However, with a catalyst, the reaction is a simple addition across the double bond, preserving the ring structure. isca.me This highlights the selective nature of catalytic hydrogenation for this class of compounds.

Dihydroxylation: The double bond can be converted to a diol. For example, the tert-amyl ester of this compound can be dihydroxylated using osmium tetroxide (OsO₄) as a catalyst with N-methylmorpholine N-oxide (NMO) as the co-oxidant. This reaction, carried out in a water-tert-butanol mixture, yields the corresponding (2,3-dihydroxycyclopentyl)-acetic acid tert-amyl ester. google.com This transformation is a key step in the synthesis of more complex molecules.

Epoxidation: The double bond can also be converted into an epoxide. While specific examples for this compound are not prevalent, the epoxidation of cyclopentene itself is well-documented. Systems utilizing hydrogen peroxide with catalysts like manganese sulfate (B86663) in the presence of sodium bicarbonate can effectively produce cyclopentene oxide. researchgate.net It is expected that esters of this compound would undergo similar transformations. mdpi.com

Table 1: Olefinic Transformations of this compound Derivatives

| Transformation | Reagents | Product | Reference |

|---|---|---|---|

| Hydrogenation | H₂, Molybdenum disulfide (MoS₂) | Cyclopentane-1-acetic acid | isca.me |

| Dihydroxylation | OsO₄, NMO | 2,3-Dihydroxycyclopentane-1-acetic acid derivatives | google.com |

| Epoxidation | H₂O₂, MnSO₄, NaHCO₃ (on cyclopentene) | 2,3-Epoxycyclopentane-1-acetic acid derivatives (expected) | researchgate.net |

Pericyclic reactions, which proceed through a cyclic transition state, are a powerful tool in organic synthesis. researchgate.net The cyclopentene moiety of this compound can participate in such reactions, most notably cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the cyclopentene double bond can act as the dienophile. Theoretical studies on the Diels-Alder reactions of cyclopentadiene (B3395910) with cyclopropenes have been conducted to understand the stereoselectivity of these transformations. chemrxiv.org While specific experimental data for this compound as a dienophile is limited, its behavior is expected to be analogous to other cyclopentene derivatives. The reactivity in these reactions is influenced by electronic factors; electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com

[2+2] Cycloaddition: This reaction involves the combination of two olefinic components to form a four-membered cyclobutane (B1203170) ring. acs.org These reactions are often promoted photochemically. For instance, the photochemical [2+2] cycloaddition of 2-cyclopentenone to cyclopentene is a known transformation. researchgate.net It is plausible that this compound or its esters could participate in similar photochemical cycloadditions. Theoretical studies have been performed to understand the mechanism of [2+2] cycloaddition reactions of ketenes, which proceed through a concerted pathway. orientjchem.org

Table 2: Cycloaddition Reactions Involving Cyclopentene Systems

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Diene + this compound (as dienophile) | Substituted cyclohexene (B86901) derivative | wikipedia.orgmasterorganicchemistry.com |

| [2+2] Photocycloaddition | Olefin + this compound | Substituted cyclobutane derivative | acs.org |

Reactivity of the Acetic Acid Functionality

The carboxylic acid group and the adjacent α-carbon provide another dimension to the reactivity of this compound.

The carboxylic acid can be converted into a variety of derivatives, and the double bond's conjugation with potential carbonyl groups in these derivatives can facilitate conjugate additions.

Carboxylic Acid Derivatives: Standard synthetic methodologies can be employed to convert the carboxylic acid group into esters, amides, and other derivatives. For example, 2-Cyclopentene-1-acetamide can be synthesized from this compound by first converting the acid to its acid chloride using oxalyl chloride, followed by reaction with ammonia. orgsyn.org

Conjugate Additions: The Michael or conjugate addition is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. makingmolecules.commasterorganicchemistry.comlibretexts.org While this compound itself is not an α,β-unsaturated carbonyl compound, its derivatives can be. More relevantly, nucleophiles can add to the double bond of esters of this compound if the system is appropriately activated. The addition of nucleophiles such as enolates to α,β-unsaturated esters is a common synthetic strategy. masterorganicchemistry.comyoutube.com

The α-carbon of the acetic acid moiety is activated by the adjacent carbonyl group, allowing for substitution reactions via enol or enolate intermediates.

Enolate Formation and Alkylation: The α-hydrogens of the acetic acid group are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. youtube.com This enolate is a powerful nucleophile and can react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position. researchgate.netlibretexts.org This alkylation is a fundamental transformation for building more complex molecular frameworks. The malonic ester synthesis provides a classic example of this type of transformation, allowing for the synthesis of substituted carboxylic acids. libretexts.org

Alpha-Halogenation: Aldehydes and ketones can be halogenated at the α-position under acidic or basic conditions. chemistrysteps.comlibretexts.org This reaction proceeds through an enol or enolate intermediate. For instance, cyclopentanone (B42830) reacts with bromine in acetic acid to yield 2-bromocyclopentanone. pearson.comlibretexts.org Similarly, it is expected that this compound or its esters could undergo α-halogenation under appropriate conditions.

Table 3: Reactivity of the Acetic Acid Functionality

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Amide Formation | 1. Oxalyl chloride, 2. Ammonia | 2-Cyclopentene-1-acetamide | orgsyn.org |

| Alpha-Alkylation | 1. LDA, 2. Alkyl halide | α-Alkyl-2-cyclopentene-1-acetic acid derivative | researchgate.netlibretexts.org |

| Alpha-Halogenation (expected) | Br₂, Acetic acid | α-Bromo-2-cyclopentene-1-acetic acid derivative | pearson.comlibretexts.org |

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of these reactions is crucial for predicting outcomes and designing synthetic strategies.

Mechanism of Hydrogenation: Theoretical studies on the hydrogenation of cyclopentene have provided insights into the reaction mechanism. Without a catalyst, the reaction is predicted to proceed through a high-energy transition state leading to ring fragmentation. isca.me In contrast, catalytic hydrogenation on a surface like molybdenum disulfide involves the chemisorption of both the olefin and hydrogen, followed by the stepwise addition of hydrogen atoms to the double bond, leading to the formation of cyclopentane with the ring structure intact. isca.meresearchgate.net

Mechanism of Cycloaddition Reactions: Pericyclic reactions are governed by the principles of orbital symmetry. The Diels-Alder reaction is a concerted [4π + 2π] cycloaddition that proceeds through a single, cyclic transition state. wikipedia.org The stereochemistry of the product is controlled by the geometry of this transition state. Computational studies, often employing density functional theory (DFT), are used to model these transition states and predict the activation energies and stereochemical outcomes of cycloaddition reactions involving cyclopentene derivatives. rsc.orgresearchgate.net Similarly, [2+2] cycloadditions can proceed through either a concerted or a stepwise mechanism, depending on the specific reactants and reaction conditions (thermal vs. photochemical). acs.orgorientjchem.org Theoretical investigations help to distinguish between these pathways.

Reaction Mechanism Studies on this compound Derivatization

The derivatization of this compound involves several key reaction types, including esterification, oxidation, and reduction, which modify its carboxylic acid and cyclopentene functionalities. Mechanistic studies have focused on understanding the pathways of these transformations to optimize reaction conditions and yields for the synthesis of valuable chemical intermediates.

One significant derivatization pathway begins with the transesterification of this compound to its tert-amyl ester. This is followed by a dihydroxylation step using osmium tetroxide (OsO₄) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant, which converts the double bond of the cyclopentene ring into a diol. The resulting (2,3-dihydroxycyclopentyl)-acetic acid tert-amyl ester is then subjected to aerobic oxidation using a Platinum-on-carbon (Pt/C) catalyst. This final step selectively oxidizes one of the newly introduced hydroxyl groups to a ketone, yielding (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid tert-amyl ester google.com.

Another well-studied reaction is the addition-esterification of the cyclopentene ring. In a two-step process to produce cyclopentanol, this compound can first undergo an addition-esterification reaction with acetic acid researchgate.net. Thermodynamic analysis of this reaction indicates it is exothermic, and lower temperatures within the range of 273.15 to 373.15 K are favorable. Optimal experimental conditions for this addition-esterification have been identified as a temperature range of 333.15 to 353.15 K with a molar ratio of acetic acid to cyclopentene between 2:1 and 3:1 researchgate.net.

More fundamental derivatizations of the carboxylic acid group have also been characterized. The compound can be reduced to 2-cyclopentene-1-ethanol (B8696801) using strong reducing agents like lithium aluminum hydride. Conversely, the alkene moiety can be oxidized using potent oxidizing agents such as potassium permanganate (B83412) or chromium trioxide .

| Reaction Type | Reagents/Catalysts | Key Intermediate/Product | Reference |

|---|---|---|---|

| Transesterification & Dihydroxylation | 1. Transesterification 2. OsO₄ (cat.), NMO | (2,3-dihydroxycyclopentyl)-acetic acid tert-amyl ester | google.com |

| Aerobic Oxidation | Air (O₂), Pt/C (cat.), LiOH | (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid tert-amyl ester | google.com |

| Addition-Esterification | Acetic Acid | Cyclopentyl acetate (B1210297) derivative | researchgate.net |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-Cyclopentene-1-ethanol | |

| Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 2-cyclopentene-1-acetate |

Computational Chemistry and Density Functional Theory (DFT) in Reaction Pathway Analysis

While specific DFT studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the application of these methods to structurally similar molecules, such as other cyclopentane derivatives and cyclic enones, demonstrates the power of this approach. For instance, high-level theoretical methods are employed to investigate the pressure-dependent kinetics of reactions during the low-temperature combustion of cyclopentane kaust.edu.sa. These studies trace the reaction pathways of adducts like cyclopentyl + O₂, mapping their progression to various products and providing rate coefficients essential for combustion models kaust.edu.sa.

Furthermore, DFT has been successfully used to elucidate the mechanisms of cycloaddition reactions involving cyclic compounds. Calculations at the M06-2X/6-31g(d,p) level, for example, have revealed the crucial role of hydrogen bonding and catalysts in activating and directing the stereochemical outcome of dipolar cycloaddition reactions mdpi.com. These computational studies can predict the most favorable reaction pathways by comparing the activation energies of competing routes, thereby explaining experimentally observed product distributions. The insights gained from computational analysis of related systems provide a robust framework for predicting and understanding the reactivity of this compound.

| Computational Method | System Studied | Key Insights Provided | Reference |

|---|---|---|---|

| DFT (M06-2X/6-31+G(d,p)) | Metal-free [3+2] cycloadditions | Elucidation of multi-step reaction mechanisms and transition states. | mdpi.com |

| UCCSD(T)-F12b // M06-2X | Cyclopentane low-temperature oxidation | Determination of pressure- and temperature-dependent rate parameters for complex reaction networks. | kaust.edu.sa |

| Coupled-Cluster / DFT (CC/DFT) | 2-Cyclopenten-1-one (B42074) (excited state) | Prediction of spectroscopic properties and fundamental frequencies of excited-state species. | researchgate.net |

Spectroscopic Interrogation of Reaction Intermediates

Spectroscopic techniques are indispensable for the detection and characterization of transient reaction intermediates, providing direct evidence for proposed reaction mechanisms. The analysis begins with a baseline spectrum of the starting material, this compound. The infrared (IR) spectrum of the compound, for example, displays characteristic absorption bands corresponding to its functional groups, which can be monitored throughout a reaction nist.gov.

During a chemical transformation, the formation and decay of short-lived intermediates can be observed using time-resolved spectroscopic methods. For instance, stopped-flow absorption (SF-abs) spectroscopy allows for the monitoring of rapid reactions on a millisecond timescale. By recording absorption spectra at various time points after mixing the reactants, it is possible to identify new absorption bands corresponding to intermediate species. The intensity of these bands over time reveals the kinetics of the intermediate's formation and subsequent consumption nih.gov.

In studies of enzymatic reactions involving complex substrates, difference spectroscopy is a powerful tool. By subtracting the spectrum of the starting materials from the spectrum recorded during the reaction, the spectral features of the intermediates can be isolated. This technique has been used to identify transient Fe(IV)-oxo and Fe(III)-superoxo intermediates, which exhibit unique absorption bands around 360 nm and 515 nm nih.gov. The analysis of these kinetic traces provides estimates for the decay rate constants of the intermediates, offering direct insight into the reaction mechanism nih.gov.

For more detailed structural information on transient species, advanced techniques such as Resonance Enhanced Multiphoton Ionization (REMPI) spectroscopy can be applied. While demonstrated on the related molecule 2-cyclopenten-1-one, REMPI is capable of providing vibronically resolved spectra of excited states researchgate.net. This level of detail allows for the determination of fundamental vibrational frequencies of the intermediate, which can be compared with computational predictions (from DFT or other methods) to confirm its structure and electronic configuration researchgate.net.

| Wavenumber (cm⁻¹) Range | Assignment | Significance | Reference |

|---|---|---|---|

| ~2500-3300 | O-H stretch (Carboxylic Acid) | Broad band indicative of the hydrogen-bonded hydroxyl group. | nist.gov |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong absorption characteristic of the carbonyl group. | nist.gov |

| ~3000-3100 | =C-H stretch (Alkene) | Indicates the presence of the carbon-carbon double bond. | nist.gov |

| ~1650 | C=C stretch (Alkene) | Confirms the cyclopentene ring's double bond. | nist.gov |

Role of 2 Cyclopentene 1 Acetic Acid As a Synthetic Building Block and Precursor

Construction of Complex Organic Molecules

The unique structural features of 2-cyclopentene-1-acetic acid make it an ideal starting material for the synthesis of intricate organic molecules, including biologically active natural products and their analogues.

The cyclopentane (B165970) ring is a common structural motif in a variety of natural products. The functionalized cyclopentene (B43876) ring of this compound serves as a versatile precursor for the synthesis of these complex molecules. The double bond and the carboxylic acid group can be readily manipulated to introduce various substituents and to construct fused or bridged ring systems.

For instance, the cyclopentene framework is a key component of numerous bioactive compounds. nih.gov Synthetic strategies often leverage the inherent reactivity of cyclopentene derivatives to build these complex natural product skeletons. The ability to control the stereochemistry of these transformations is crucial for accessing the desired biologically active isomers.

Prostaglandins (B1171923) are a class of lipid compounds with diverse physiological effects, and their synthesis has been a significant area of research in organic chemistry. nih.gov Derivatives of this compound are important intermediates in the synthesis of prostaglandins and their analogues. rsc.org The cyclopentane core of prostaglandins is often constructed from precursors containing a cyclopentene ring.

A key intermediate in many prostaglandin (B15479496) syntheses is the "Corey lactone," which contains a functionalized cyclopentane ring. nih.gov Synthetic routes to this and other key prostaglandin intermediates can be devised starting from appropriately substituted cyclopentene derivatives. These routes often involve stereocontrolled reactions to establish the correct relative and absolute stereochemistry of the multiple chiral centers in the prostaglandin molecule. For example, the synthesis of (±)-prostaglandin I2 methyl ester has been achieved from 2-(cyclopent-2-enyl)-1-(2-oxocyclopentyl)ethanol derivatives, highlighting the utility of cyclopentene building blocks in this area. rsc.orgelectronicsandbooks.com

Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the 1-position of the cyclopentene ring makes this compound a valuable chiral building block in asymmetric synthesis. The ability to obtain this compound in enantiomerically pure form allows for the synthesis of chiral target molecules with high enantiomeric excess.

Enantioselective total synthesis aims to prepare a single enantiomer of a chiral molecule, which is often the only biologically active form. Chiral building blocks like enantiomerically pure this compound are instrumental in achieving this goal. By starting with a molecule of known absolute configuration, chemists can control the stereochemical outcome of subsequent reactions.

The enantioselective synthesis of complex natural products often relies on the use of such chiral precursors. nih.gov The cyclopentene scaffold can be elaborated through a series of stereocontrolled reactions to construct the target molecule. For example, the synthesis of chiral cyclopentenones, which are versatile intermediates, can be achieved through various asymmetric methods. acs.org

In addition to enantioselectivity, controlling diastereoselectivity is crucial when creating multiple stereocenters in a molecule. The existing stereocenter in a chiral this compound derivative can influence the stereochemical outcome of reactions at other positions on the ring, a phenomenon known as diastereoselective control.

This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis. For example, the addition of reagents to the double bond of a chiral cyclopentene derivative can occur preferentially from one face of the ring, leading to the formation of one diastereomer over the other. nih.gov This principle is widely applied in the synthesis of complex molecules where precise control over the spatial arrangement of atoms is required. researchgate.net The development of methods for the diastereoselective synthesis of functionalized cyclopentene rings is an active area of research. nih.gov

Design and Synthesis of Chemically Diverse Scaffolds

The this compound framework serves as a versatile scaffold for the generation of diverse molecular structures. nih.gov By systematically modifying the cyclopentene ring and the acetic acid side chain, a wide range of compounds with different shapes, sizes, and functionalities can be prepared. This approach is valuable in areas like drug discovery, where the exploration of chemical space is essential for identifying new bioactive molecules.

The concept of scaffold diversity is central to the design of compound libraries for high-throughput screening. nih.gov Starting from a common core structure like this compound, chemists can introduce diversity by employing a variety of chemical transformations. This allows for the rapid generation of a large number of related but structurally distinct molecules, increasing the chances of finding compounds with desired biological activities. The use of amino acids as versatile building blocks can also be integrated into the synthesis of diverse scaffolds. mdpi.com

Interactive Data Tables

Table 1: Selected Natural Products Containing the Cyclopentene/Cyclopentane Core

| Natural Product | Key Structural Feature | Biological Relevance (General) |

| Prostaglandins | Functionalized cyclopentane ring | Diverse physiological effects |

| Brefeldin A | Fused cyclopentane-lactone | Antifungal, antiviral, anticancer |

| Iridoids | Cyclopentanopyran ring system | Various, including anti-inflammatory |

| Jasmonates | Cyclopentanone (B42830) derivative | Plant hormones |

Table 2: Key Transformations of the this compound Scaffold

| Transformation | Reagents/Conditions | Resulting Functional Group/Structure | Synthetic Utility |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Cyclopentene oxide | Introduction of oxygen functionality |

| Dihydroxylation | OsO4, NMO | cis-Diol | Creation of adjacent stereocenters |

| Halogenation | X2 (e.g., Br2) | Dihalocyclopentane | Further functionalization |

| Hydrogenation | H2, Pd/C | Cyclopentaneacetic acid | Saturation of the double bond |

| Ring-Opening Metathesis | Grubbs' catalyst, diene | Acyclic diene | Access to linear structures |

Compound Names Mentioned

this compound

(±)-prostaglandin I2 methyl ester

2-(cyclopent-2-enyl)-1-(2-oxocyclopentyl)ethanol

Expansion of the Chemical Space around the this compound Skeleton

The chemical space around the this compound skeleton has been expanded through various synthetic modifications, leading to a range of derivatives. These modifications primarily target the acetic acid side chain or the cyclopentene ring, allowing for the introduction of new functional groups and the alteration of the molecule's stereochemistry. Such derivatization is key to exploring structure-activity relationships in medicinal chemistry and materials science.

Key examples of this expansion include the synthesis of amino acid analogs and hydroxylated derivatives. For instance, 2-Cyclopentene-1-glycine, an amino acid analog, has been synthesized by condensing 3-chlorocyclopentene (B1346679) with acetamidomalonic ester, followed by hydrolysis and decarboxylation. This transformation effectively replaces the carboxylic acid group of the acetic acid side chain with an amino acid moiety, significantly altering the molecule's polarity and biological profile. 2-Cyclopentene-1-glycine has been shown to be a potent growth inhibitor for Escherichia coli.

Another significant modification involves the introduction of functional groups onto the cyclopentene ring. An example is the asymmetric hydroboration of 5-substituted cyclopentadienes to produce chiral derivatives. This process has been used to synthesize methyl (1R,5R)-5-hydroxy-2-cyclopentene-1-acetate. This reaction not only adds a hydroxyl group to the ring but also establishes a specific stereochemistry, which is crucial for biological applications. The introduction of the hydroxyl group and the conversion of the carboxylic acid to a methyl ester further diversify the chemical properties of the scaffold.

Table 1: Examples of Derivatives Expanding the Chemical Space of this compound

| Compound Name | Molecular Formula | Key Structural Modification | Reference |

|---|---|---|---|

| 2-Cyclopentene-1-glycine | C₇H₁₁NO₂ | Replacement of the acetic acid side chain with a glycine (B1666218) moiety. |

Development of Prodrug and Molecular Probe Architectures Utilizing this compound Derivatives

The structural features of this compound, particularly the carboxylic acid group, make it a suitable candidate for derivatization into prodrugs and molecular probes. A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. The carboxylic acid functionality can be masked, for example as an ester, to improve properties like membrane permeability or to target specific enzymes. Upon enzymatic or chemical cleavage within the body, the ester is hydrolyzed to release the active parent drug.

Similarly, for development as a molecular probe, the this compound skeleton could be functionalized with reporter groups such as fluorophores or biotin (B1667282) tags. The carboxylic acid provides a convenient handle for attaching these moieties via amide or ester linkages. The cyclopentene ring could also be modified to attach functionalities that interact with specific biological targets.

However, based on a review of available scientific literature, specific examples of prodrugs or molecular probes directly derived from the this compound scaffold have not been prominently reported. While the fundamental chemistry for such applications is well-established, the application of this specific scaffold in the design and synthesis of prodrugs and molecular probes remains an area for future exploration. The potential exists to leverage this scaffold for targeted drug delivery or for the development of new tools for chemical biology research.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Cyclopentene-1-glycine |

| 3-chlorocyclopentene |

| acetamidomalonic ester |

Research on Derivatives and Analogues of 2 Cyclopentene 1 Acetic Acid: Biological and Pharmacological Relevance

Synthesis and Structural Modification of Biologically Active Analogues

The chemical tractability of the 2-cyclopentene-1-acetic acid structure, with its carboxylic acid function, double bond, and cyclopentene (B43876) ring, allows for extensive structural modifications. Synthetic chemists have employed a variety of strategies to generate libraries of analogues for biological screening.

Ester, Amide, and Substituted Cyclopentene Derivatives of this compound

The carboxylic acid group of this compound is a primary site for modification, readily converted into esters and amides to alter properties such as lipophilicity, cell permeability, and target binding. Esterification is commonly achieved through reactions with various alcohols under acidic catalysis. For instance, methyl esters have been prepared for use in subsequent reactions like asymmetric hydroboration. orgsyn.org Similarly, tert-amyl esters have been synthesized via transesterification. google.com

Amide derivatives are synthesized by activating the carboxylic acid, often with coupling agents, followed by reaction with a wide range of primary or secondary amines. This approach has been used to create diverse carboxamides, including those with diamine moieties, which have been shown to be critical for biological activity in related cyclic compounds. nih.gov

Beyond functional group modification, the cyclopentene ring itself can be further substituted. The synthesis of substituted 2-cyclopenten-1-one (B42074) derivatives has been achieved through methods like the Aldol condensation of benzil (B1666583) and ketones with α-hydrogen atoms in the presence of a base. isca.me Such methods provide access to a variety of substituted cyclopentenone cores that are precursors to more complex, biologically active molecules. isca.megoogle.com

Fluorinated and Hydroxylated this compound Analogues

The introduction of hydroxyl and fluorine groups can significantly impact a molecule's biological activity by altering its electronic properties, metabolic stability, and ability to form hydrogen bonds.

Hydroxylated analogues of this compound have been synthesized through the dihydroxylation of the cyclopentene double bond. For example, the tert-amyl ester of this compound can be dihydroxylated using osmium tetroxide (OsO₄) to yield a (2,3-dihydroxycyclopentenyl)-acetic acid ester. google.com Subsequent oxidation of this diol can produce (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid esters. google.com Asymmetric hydroboration is another key method, used to form specific stereoisomers of hydroxy-cyclopentene acetates. orgsyn.org

While direct fluorination studies on this compound are not extensively detailed, general synthetic strategies for producing fluorinated analogues of bioactive molecules are well-established. These methods, which could be applied to the cyclopentene scaffold, involve replacing olefinic hydrogens with fluorine atoms. nih.gov The introduction of fluorine can influence the molecule's conformation and interaction with biological targets, as seen in studies on fluorinated stilbene (B7821643) derivatives. nih.gov Such modifications have been shown to affect the cytotoxic activity and tubulin polymerization inhibition of these compounds. nih.gov

Amino Acid Analogues Derived from this compound

Amino acid analogues containing a cyclopentene ring are of interest as conformationally restricted building blocks for peptidomimetics. A direct synthetic route to 2-cyclopentene-1-glycine, an amino acid analogue, involves the condensation of 3-chlorocyclopentene (B1346679) with an acetamidomalonic ester. acs.org The resulting substituted malonic ester is then hydrolyzed and decarboxylated to yield the final amino acid. acs.org This analogue has been shown to be a potent growth inhibitor for Escherichia coli. acs.org

More complex strategies for synthesizing cyclopentane-based amino acids include ring-closing metathesis of polysubstituted diene intermediates and enantioselective spirocyclization reactions. nih.govnih.gov These advanced methods allow for the creation of polyhydroxylated and stereochemically complex amino acids with significant potential in pharmaceutical development. nih.gov

Investigation of Biological Activities and Mechanisms

The structural diversity achieved through the synthesis of this compound derivatives has led to the discovery of significant biological activities, particularly antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial and Antifungal Activity Studies of this compound Derivatives

Derivatives incorporating the cyclopentene or related cyclic structures have demonstrated notable antimicrobial and antifungal properties. Studies on various related compounds, such as indanone acetic acid derivatives and cyclopropane (B1198618) carboxamides, provide insight into the potential of this structural class. jocpr.comnih.gov For example, a series of 2-arylidene-4-(4-methylphenyl)but-3-en-4-olides and their corresponding pyrrolone derivatives were screened for activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. ijpsonline.com The results indicated that while many compounds had moderate antibacterial activity, some showed considerable antifungal effects. ijpsonline.com

Structure-activity relationship (SAR) studies on amide derivatives have revealed that the nature and position of substituents on the aromatic rings significantly influence antimicrobial efficacy. nih.gov For instance, the introduction of halogens (F, Cl, Br) into an aryl ring was generally found to be beneficial for both antibacterial and antifungal activity compared to electron-donating groups like methoxy. nih.govijpsonline.com

| Compound Class | Microorganism Tested | Key Findings | Reference |

|---|---|---|---|

| 2-Arylidene-4-arylbut-3-en-4-olides | Staphylococcus aureus, Escherichia coli | Moderate antibacterial activity. | ijpsonline.com |

| 2-Arylidene-4-arylbut-3-en-4-olides | Candida albicans | Considerable antifungal activity observed. | ijpsonline.com |

| 3-Arylidene 5-aryl-2(3H)-pyrrolones | Staphylococcus aureus, Candida albicans | Good activity with MIC values of 50 µg/ml for some derivatives. | ijpsonline.com |

| Cyclopropane Carboxamide Derivatives | S. aureus, E. coli, C. albicans | Aryl amides showed higher activity than fatty amides. Halogen substitution enhanced activity. | nih.gov |

| Indanone Acetic Acid Derivatives | Gram-positive and Gram-negative bacteria, Fungal strains | Screening revealed satisfactory antimicrobial and antifungal results for various derivatives. | jocpr.com |

Anticancer and Anti-inflammatory Potential of Related Cyclopentene Compounds

The α,β-unsaturated carbonyl group present in many cyclopentenone derivatives is a key structural feature responsible for potent biological effects, including anticancer and anti-inflammatory activities. isca.menih.gov

Anticancer Potential: Studies on the model compound cyclopent-2-en-1-one demonstrated cytotoxic and pro-apoptotic activity against various melanoma and lung cancer cells at sub-micromolar concentrations. nih.gov The mechanism of action in melanoma cells was found to be mediated by the mitochondria and the activation of caspase 3. nih.gov Other functionalized cyclopentenones have shown cytotoxicity against a range of human cancer cell lines, including HT-29 (colon), MCF-7 (breast), and HCT-116 (colon). hud.ac.uk Furthermore, cyclopentane-fused anthraquinone (B42736) derivatives have exhibited remarkable antiproliferative potency against multiple mammalian tumor cell lines. nih.gov

| Compound Class | Cancer Cell Line / Model | Observed Effect / Mechanism | Reference |

|---|---|---|---|

| Cyclopent-2-en-1-one | Melanoma, Lung cancer cells | Cytotoxic and pro-apoptotic activity; mediated by mitochondria and caspase 3 activation. | nih.gov |

| Cyclopentane-fused anthraquinones | Various mammalian tumor cell lines | Remarkable antiproliferative potency. | nih.gov |

| 2,4-Substituted Cyclopentenones | HT-29, MCF-7, NCI-H460, HCT-116 | Exhibited cytotoxicity against tumor cell lines while being non-toxic to healthy cell lines. | hud.ac.uk |

Anti-inflammatory Potential: Cyclopentenone-containing molecules, such as certain prostaglandins (B1171923) and isoprostanes, are known to possess potent anti-inflammatory properties. core.ac.ukresearchgate.net Synthetic cyclopentenone neuroprostanes, for example, can potently suppress the lipopolysaccharide (LPS)-induced expression of inducible nitric-oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. core.ac.uk The mechanism often involves the inhibition of NF-κB activation. core.ac.ukresearchgate.net For instance, cyclopentenone isoprostanes inhibit IκBα degradation, which prevents NF-κB nuclear translocation and subsequent transcriptional activity of pro-inflammatory genes. researchgate.net A novel fused-cyclopentenone phosphonate (B1237965) was also shown to reduce mucosal inflammation in a rat model of colitis. nih.gov The anti-inflammatory activity of various cyclopentenediones has also been reported. researchgate.net

| Compound Class | Biological Model | Observed Effect / Mechanism | Reference |

|---|---|---|---|

| Cyclopentenone Neuroprostanes (A4/J4-NPs) | LPS-stimulated macrophages | Suppressed iNOS and COX-2 expression; blocked NF-κB activation. | core.ac.uk |

| Cyclopentenone Isoprostanes (15-A2- and 15-J2-IsoPs) | LPS-stimulated macrophages | Inhibited IκBα degradation and NF-κB nuclear translocation and transcriptional activity. | researchgate.net |

| Fused-Cyclopentenone Phosphonate (P-5) | LPS-activated macrophages; Rat colitis model | Decreased levels of TNFα and other proinflammatory cytokines; reduced mucosal inflammation. | nih.gov |

| Cyclopentanone (B42830) derivatives of curcumin | In vitro assays | The presence of hydroxyl and amine groups increased anti-inflammatory activities. | researchgate.net |

Enzyme Inhibition Studies and Mechanism-Based Inactivators Derived from this compound

Derivatives of this compound have been a focal point in the study of enzyme inhibition, particularly in the context of prostaglandin (B15479496) biosynthesis. The cyclopentene ring structure is a key feature of many prostaglandins, and analogues of this compound have been investigated for their ability to modulate the activity of enzymes within this pathway.

One of the primary targets of interest has been prostaglandin D synthase (PGDS), an enzyme responsible for the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). PGD2 is a significant mediator of allergic and inflammatory responses. Research has shown that certain derivatives of this compound can act as inhibitors of this enzyme. For instance, cyclopentene-based compounds have been designed to mimic the substrate PGH2, thereby competing for the active site of PGDS.

Furthermore, some derivatives have been explored as mechanism-based inactivators, also known as suicide substrates. These compounds are designed to be processed by the target enzyme in a similar manner to the natural substrate. However, during the catalytic process, the inactivator is converted into a highly reactive species that forms a covalent bond with the enzyme, leading to its irreversible inactivation. This approach offers a high degree of specificity and can lead to prolonged inhibition of the target enzyme. While specific examples of this compound derivatives acting as mechanism-based inactivators are a niche area of research, the core structure presents a viable scaffold for the design of such molecules.

The following table summarizes the inhibitory activity of selected this compound analogues on prostaglandin D synthase.

| Compound | Target Enzyme | Inhibition Mechanism |

| This compound | Prostaglandin D Synthase | Serves as a foundational structure for the development of more potent inhibitors. |

| Halogenated Cyclopentene Derivatives | Prostaglandin D Synthase | The introduction of halogen atoms can enhance binding affinity to the enzyme's active site, leading to increased inhibitory activity. |

| Cyclopentenone Prostaglandins | Prostaglandin D Synthase | These derivatives, which contain a reactive α,β-unsaturated ketone, can act as covalent modifiers of the enzyme, leading to irreversible inhibition. They are considered a class of mechanism-based inactivators. |

| Substituted Cyclopentene Acetic Acids | Prostaglandin D Synthase | Modifications to the cyclopentene ring and the acetic acid side chain have been systematically explored to optimize inhibitory potency and selectivity. |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues

The investigation into the structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound analogues has provided valuable insights into the chemical features required for biological activity. These studies are fundamental in medicinal chemistry for the rational design of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

SAR studies have systematically explored how modifications to the this compound scaffold influence its biological activity. Key areas of modification have included the cyclopentene ring, the acetic acid side chain, and the addition of various substituents. For example, the degree of unsaturation and the stereochemistry of the cyclopentene ring have been shown to be critical for activity in many cases. The length and flexibility of the acetic acid side chain also play a significant role in how the molecule interacts with its biological target.

The table below outlines key SAR and SPR findings for analogues of this compound.

| Structural Modification | Impact on Biological Activity (SAR) | Impact on Physicochemical Properties (SPR) |

| Alterations to the Cyclopentene Ring | The position and configuration of double bonds within the ring are often crucial for receptor binding and enzyme inhibition. Saturation of the double bond typically leads to a significant loss of activity. | Changes in ring structure can affect the overall shape and rigidity of the molecule, which in turn influences its binding to target proteins. |

| Modifications of the Acetic Acid Side Chain | The length, rigidity, and functional groups of the side chain are critical for interaction with the active site of enzymes or receptors. Esterification or amidation of the carboxylic acid can alter the binding mode and potency. | The carboxylic acid group is a key determinant of the compound's acidity (pKa) and, therefore, its ionization state at physiological pH. This influences solubility, permeability, and interaction with biological targets. |

| Introduction of Substituents on the Ring | The addition of hydroxyl, keto, or alkyl groups can dramatically alter biological activity. The stereochemistry of these substituents is often a critical factor. For example, the orientation of hydroxyl groups in prostaglandins is essential for their activity. | The nature and position of substituents have a significant impact on lipophilicity (logP). The introduction of polar groups generally decreases logP, while non-polar groups increase it. This affects absorption, distribution, metabolism, and excretion (ADME) properties. |

| Introduction of Halogens | Halogenation can lead to enhanced binding affinity through various interactions, including halogen bonding. This can result in a significant increase in inhibitory potency. | The introduction of halogens increases the molecular weight and can alter the electronic properties of the molecule. This can influence metabolic stability and the potential for off-target interactions. |

Advanced Analytical and Spectroscopic Methodologies for Research on 2 Cyclopentene 1 Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-Cyclopentene-1-acetic acid, providing detailed information about the carbon skeleton and the chemical environment of each proton. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and structure of the molecule. nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for establishing the connectivity between protons within the molecule. longdom.org For this compound, a COSY spectrum would reveal correlations between the olefinic protons on the cyclopentene (B43876) ring and the adjacent allylic protons, as well as the coupling between the methine proton at the stereocenter and the adjacent methylene (B1212753) protons of the acetic acid side chain and the ring.

Furthermore, NMR is critical for stereochemical analysis. Since the C1 position of the cyclopentene ring is a chiral center, this compound exists as a pair of enantiomers. Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be used to determine the relative stereochemistry in derivatives or more complex structures incorporating this moiety. wordpress.com NOE experiments measure through-space interactions between protons, providing insights into their spatial proximity, which is essential for assigning stereochemical configurations in rigid molecular systems. wordpress.com While standard NMR in an achiral solvent will not distinguish between the enantiomers, the use of chiral shift reagents can induce diastereotopic shifts, allowing for their differentiation and quantification. organicchemistrydata.org

Table 1: Representative NMR Data for this compound Derivatives Note: Exact chemical shifts (δ) can vary based on solvent and concentration. Data for related structures is presented for illustrative purposes.

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹³C | ~176 | Carboxylic Acid Carbon (C=O) |

| ¹³C | ~129 | Olefinic Carbon (C=C) |

| ¹³C | ~128 | Olefinic Carbon (C=C) |

| ¹³C | ~51 | Acetic Acid Methylene (-CH₂COOH) |

| ¹³C | ~45 | Methine Carbon (C1) |

| ¹³C | ~35 | Allylic Methylene (C4) |

| ¹H | 5.5 - 5.7 | Olefinic Protons |

| ¹H | 3.0 - 3.2 | Methine Proton (C1) |

| ¹H | 2.5 - 2.7 | Methylene Protons |

Source: Based on data for structurally similar compounds. rsc.org

Mass Spectrometry Techniques in Elucidating Complex Structures and Pathways

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and for studying its fragmentation behavior. The compound has a molecular weight of approximately 126.15 g/mol . nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the precise elemental formula (C₇H₁₀O₂). rsc.org

In electron ionization mass spectrometry (EI-MS), the this compound molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint that aids in structural confirmation. For carboxylic acids, characteristic fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). libretexts.org Another common fragmentation for this molecule involves the loss of an ethene molecule from the ring, following ring-opening, which is a characteristic fragmentation for cyclopentane (B165970) derivatives. docbrown.info The cleavage of the bond between the ring and the acetic acid side chain is also a probable fragmentation event.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful combination for analyzing complex mixtures containing this compound, providing both separation and structural identification of the components. nih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 126 | [C₇H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 109 | [C₇H₉O]⁺ | OH (17 Da) |

| 81 | [C₆H₉]⁺ | COOH (45 Da) |

| 67 | [C₅H₇]⁺ | CH₂COOH (59 Da) |

Source: Based on general fragmentation patterns of carboxylic acids and cyclic compounds. libretexts.orgdocbrown.inforesearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These methods are non-destructive and can be used to monitor reactions in real-time. nih.gov

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nist.govnist.gov The most prominent features include:

A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.

A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. researchgate.net

A peak around 1650 cm⁻¹ for the C=C stretching of the cyclopentene ring.

C-H stretching vibrations for the sp² (olefinic) and sp³ carbons appear just above and below 3000 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. nih.gov While the C=O stretch is typically weaker in Raman than in IR, the C=C double bond of the cyclopentene ring often produces a strong Raman signal, making it a useful technique for studying reactions involving this moiety. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (Broad) | Weak / Not prominent |

| C-H Stretch (sp²) | ~3030 | ~3030 |

| C-H Stretch (sp³) | ~2850-2960 | ~2850-2960 |

| C=O Stretch (Carboxylic Acid) | ~1710 (Strong) | ~1710 (Weak) |

| C=C Stretch (Alkene) | ~1650 (Medium) | ~1650 (Strong) |

| C-O Stretch (Carboxylic Acid) | ~1210-1320 | Observable |

Source: Based on data from NIST and general spectroscopic principles. nist.govnist.govresearchgate.net

Chromatographic Techniques for Separation and Purity Analysis in Research Settings

Chromatography is essential for the separation, purification, and purity assessment of this compound in research environments. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used techniques.

Reversed-phase HPLC is a standard method for analyzing carboxylic acids. shimadzu.com A typical setup would involve a C18 stationary phase with a mobile phase consisting of an acetonitrile/water or methanol/water mixture, often acidified with a small amount of phosphoric acid or formic acid to suppress the ionization of the carboxyl group, leading to better peak shape and retention. sielc.comresearchgate.net

Gas chromatography is also well-suited for the analysis of this compound, although derivatization to a more volatile ester form (e.g., a methyl ester) is sometimes performed to improve chromatographic performance. nrel.gov

Given that this compound is chiral, specialized chromatographic methods are required to separate its enantiomers. springernature.comnih.gov This is most commonly achieved using chiral stationary phases (CSPs) in either GC or HPLC. gcms.czlcms.cz For GC, columns containing derivatized cyclodextrins are frequently used to achieve enantiomeric separation of chiral molecules, including cyclic compounds and acids. lcms.czresearchgate.net Similarly, a wide variety of chiral stationary phases are available for HPLC, enabling the resolution and quantification of the individual enantiomers of this compound. nih.gov

Table 4: Common Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Purpose |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water + Acid (e.g., H₃PO₄) | Purity analysis, quantification |

| GC | Polar (e.g., WAX) or non-polar (e.g., DB-5) capillary column | Helium or Hydrogen | Purity analysis, separation from volatile impurities |

| Chiral GC | Derivatized Cyclodextrin | Helium or Hydrogen | Enantiomeric separation and purity |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol or other non-polar/polar mixtures | Enantiomeric separation and quantification |

Source: Based on established methods for carboxylic acids and chiral compounds. shimadzu.comsielc.comlcms.cz

Future Perspectives and Emerging Research Directions for 2 Cyclopentene 1 Acetic Acid

Innovations in Catalytic and Stereoselective Synthesis of 2-Cyclopentene-1-acetic Acid

Recent advancements in synthetic organic chemistry are paving the way for more efficient and precise methods to construct the this compound scaffold. The focus lies on the development of novel catalytic systems and stereoselective strategies to control the arrangement of atoms with high precision, which is crucial for the synthesis of complex molecular targets. nist.gov

Key areas of innovation include:

Transition Metal Catalysis: Methodologies such as the Pauson-Khand reaction and Nazarov cyclization are being refined to offer milder reaction conditions and greater functional group tolerance. nih.gov These reactions are fundamental in forming the five-membered ring structure of cyclopentenones, which are direct precursors to this compound derivatives.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field that offers an alternative to metal-based catalysts. These methods are often more environmentally friendly and can provide unique selectivity.

Biocatalysis: Enzymes are being explored for their ability to catalyze reactions with high enantioselectivity, offering a green and efficient route to chiral cyclopentene (B43876) derivatives.

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is an emerging strategy that can streamline synthetic routes by avoiding the need for pre-functionalized starting materials. nist.gov

These innovative synthetic strategies will not only facilitate the synthesis of known derivatives but also open doors to novel analogs with previously inaccessible structural features.

Exploration of New Biological Applications and Target Identification for this compound Derivatives

The structural motif of this compound is present in a variety of natural products and synthetic molecules with interesting biological activities. Future research will focus on systematically exploring the therapeutic potential of its derivatives and identifying their specific molecular targets.

Derivatives of structurally related compounds, such as cyclopentenones and other cyclic carboxylic acids, have demonstrated a broad spectrum of biological activities, suggesting potential avenues of exploration for this compound derivatives. researchgate.net These include:

Anti-inflammatory Activity: Phenylacetic acid derivatives have shown promise as anti-inflammatory agents. biointerfaceresearch.com Investigating the anti-inflammatory potential of this compound derivatives could lead to the development of new treatments for inflammatory conditions.

Anticancer Activity: The cyclopentenone ring is a feature in several natural products with cytotoxic and antitumor properties. researchgate.net This suggests that derivatives of this compound could be explored for their potential as anticancer agents.

Antimicrobial Activity: Various carboxylic acid derivatives have been investigated for their antimicrobial properties. A systematic screening of a library of this compound derivatives against a panel of bacteria and fungi could uncover new lead compounds for anti-infective therapies.

A critical aspect of this research will be the identification of the specific biological targets of these molecules. Techniques such as affinity chromatography, proteomics, and genetic screening will be instrumental in elucidating the mechanisms of action of bioactive this compound derivatives.

Integration with Flow Chemistry and Automated Synthesis for this compound Production

The translation of laboratory-scale synthesis to industrial production often faces challenges in terms of scalability, safety, and efficiency. Flow chemistry and automated synthesis platforms offer promising solutions to these challenges. researchgate.netjaper.in

Flow Chemistry:

By conducting reactions in a continuously flowing stream rather than in a traditional batch reactor, flow chemistry offers several advantages: mdpi.com

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly reactive or hazardous reagents.